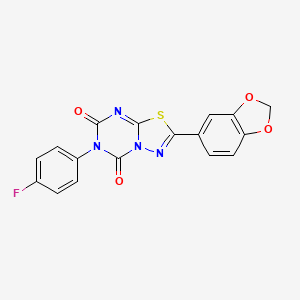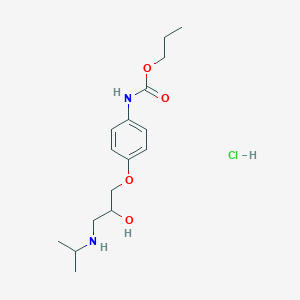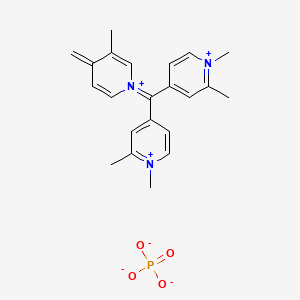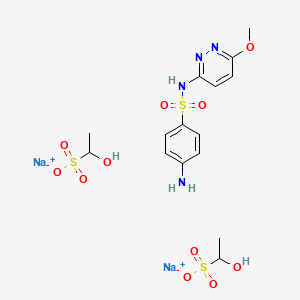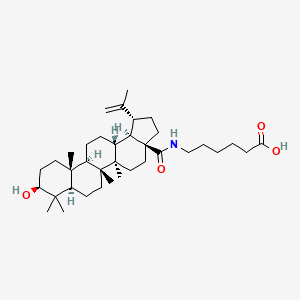
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-6-aminohexanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-6-aminohexanoic acid is a complex organic compound derived from lupane-type triterpenoids This compound is known for its unique structure, which includes a lupane skeleton with a hydroxyl group at the 3-beta position and an aminohexanoic acid moiety attached to the 28th carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3beta-Hydroxylup-20(29)-en-28-oyl)-6-aminohexanoic acid typically involves multiple steps, starting from lupane-type triterpenoids. The key steps include:
Oxidation: The lupane skeleton is oxidized to introduce a hydroxyl group at the 3-beta position.
Amidation: The carboxyl group at the 28th position is converted into an amide by reacting with 6-aminohexanoic acid under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for oxidation and amidation steps, ensuring higher yields and purity.
化学反应分析
Types of Reactions
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-6-aminohexanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-beta position can be further oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to modify the lupane skeleton or the aminohexanoic acid moiety.
Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or Jones reagent can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, each with potential unique properties and applications.
科学研究应用
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-6-aminohexanoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(3beta-Hydroxylup-20(29)-en-28-oyl)-6-aminohexanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cell surface receptors to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Similar Compounds
Betulinic Acid: A lupane-type triterpenoid with similar structural features but lacking the aminohexanoic acid moiety.
Ursolic Acid: Another triterpenoid with a different skeleton but similar biological activities.
Uniqueness
N-(3beta-Hydroxylup-20(29)-en-28-oyl)-6-aminohexanoic acid is unique due to its specific combination of a lupane skeleton and an aminohexanoic acid moiety, which imparts distinct chemical and biological properties not found in other similar compounds.
属性
CAS 编号 |
150840-27-0 |
|---|---|
分子式 |
C36H59NO4 |
分子量 |
569.9 g/mol |
IUPAC 名称 |
6-[[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C36H59NO4/c1-23(2)24-14-19-36(31(41)37-22-10-8-9-11-29(39)40)21-20-34(6)25(30(24)36)12-13-27-33(5)17-16-28(38)32(3,4)26(33)15-18-35(27,34)7/h24-28,30,38H,1,8-22H2,2-7H3,(H,37,41)(H,39,40)/t24-,25+,26-,27+,28-,30+,33-,34+,35+,36-/m0/s1 |
InChI 键 |
QWFPGBOVYVBGPD-WUNWLKNYSA-N |
手性 SMILES |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCC(=O)O |
规范 SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)NCCCCCC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




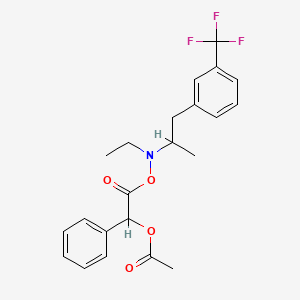
![1-[(5,7-Dichloro-1,9-dihydro-9-oxo-2-phenylpyrazolo[5,1-B]quinazolin-3-YL)azo]anthraquinone](/img/structure/B12718664.png)
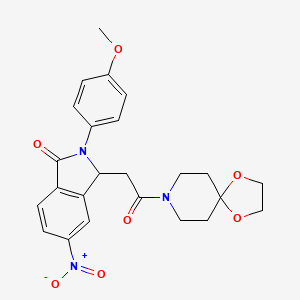
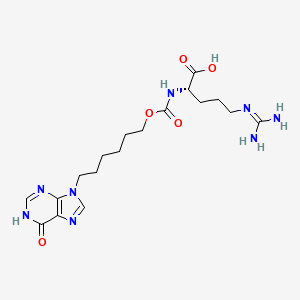
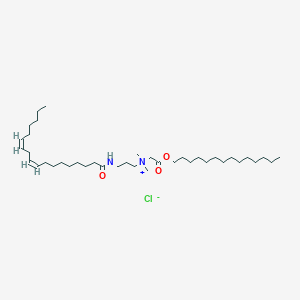
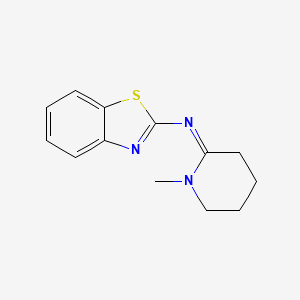
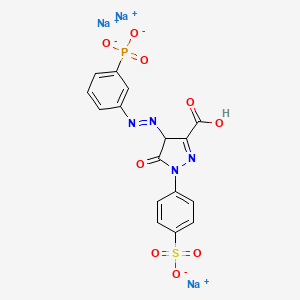
![1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[4-(trifluoromethyl)phenyl]carbamothioylamino]thiourea](/img/structure/B12718701.png)
